REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2=[O:11])=[CH:4][CH:3]=1.Br[CH2:13][CH2:14][CH:15]([O:19][CH3:20])[CH2:16][CH2:17]Br.[H-].[Na+]>C1COCC1>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7]3([CH2:17][CH2:16][CH:15]([O:19][CH3:20])[CH2:14][CH2:13]3)[C:8]2=[O:11])=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.037 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2CCC(C2=C1)=O
|
Name
|
1,5-dibromo-3-methoxypentane
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
BrCCC(CCBr)OC
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
237.12 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the residue, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 mg | |
YIELD: PERCENTYIELD | 4% | |
YIELD: CALCULATEDPERCENTYIELD | 3.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |